GS-626510 is a novel, potent, and orally active inhibitor of the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. GS-626510 has shown significant potential in preclinical studies for its anticancer properties, particularly in targeting cancers that overexpress the c-Myc oncogene .
GS-626510 was developed by Gilead Sciences and has been the subject of various studies exploring its efficacy and mechanisms of action against different cancer types . The compound is classified under bromodomain inhibitors, which are a class of small molecules designed to interfere with the function of bromodomain-containing proteins involved in transcriptional regulation.
The synthesis of GS-626510 involves multiple steps that begin with the preparation of key intermediates. The primary synthetic route includes the formation of a 3,5-dimethylisoxazole aryl-benzimidazole core structure. This is achieved through a series of reactions such as nitration, reduction, and cyclization. The final product is obtained by coupling this core structure with various substituents under specific reaction conditions.
The molecular formula for GS-626510 is . Its structure can be represented using various chemical notation systems including InChI and SMILES:
The compound features complex ring structures typical of small molecule inhibitors targeting protein-protein interactions.
GS-626510 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
GS-626510 functions by inhibiting the binding of bromodomain-containing proteins to acetylated lysine residues on histones. This inhibition disrupts the transcriptional activation mediated by these proteins, particularly affecting genes involved in cell proliferation and survival.
In preclinical models, GS-626510 has demonstrated significant inhibition of tumor growth. For instance, treatment at a dosage of 10 mg/kg twice daily for 13 days resulted in a marked decrease in growth rates for certain tumors . Additionally, it has been observed to down-regulate c-Myc protein levels, which is critical in many cancers .
Relevant analyses often include melting point determination and spectral analysis (NMR, IR) to confirm structure and purity.
GS-626510 has significant potential in scientific research focused on cancer therapeutics. Its applications include:
Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers" that bind to acetylated lysine residues on histone tails, orchestrating transcriptional activation of critical genes. Structurally, they contain two tandem bromodomains (BD1 and BD2) and an extraterminal (ET) domain, facilitating interactions with chromatin and transcriptional machinery [4] [7]. In cancer, BET proteins drive oncogenesis by regulating super-enhancers associated with oncogenes like MYC, BCL2, and CDK6. BRD4, the most extensively studied member, recruits positive transcription elongation factor b (P-TEFb) to phosphorylate RNA polymerase II, enabling transcriptional elongation of target genes. Dysregulation of this process leads to uncontrolled proliferation, evasion of apoptosis, and genomic instability [4] [7]. For example, BRD4-mediated MYC transcription is a dependency in numerous cancers, including hematologic malignancies and solid tumors, making BET proteins high-value therapeutic targets [4] [7].
Table 1: BET Family Proteins and Their Oncogenic Roles
Protein | Key Structural Domains | Primary Oncogenic Functions |
---|---|---|
BRD2 | BD1, BD2, ET | Activates E2F1/2 for G1/S transition; modulates chromatin remodeling |
BRD3 | BD1, BD2, ET | Binds GATA1 to regulate erythroid/megakaryocyte genes; implicated in adaptive immunity |
BRD4 | BD1, BD2, ET, CTD | Recruits P-TEFb for RNA Pol II activation; regulates MYC super-enhancers; maintains telomere stability |
BRDT | BD1, BD2, ET | Germline-specific; limited data in somatic cancers |
Pharmacological inhibition of BET bromodomains disrupts oncogenic transcription by competitively blocking acetyl-lysine binding, leading to downregulation of cancer-driving genes. Small-molecule inhibitors like JQ1 demonstrated early proof-of-concept, suppressing MYC expression and tumor growth in preclinical models [3] [7]. However, limitations such as metabolic instability and narrow therapeutic windows spurred the development of next-generation inhibitors, including GS-626510. This compound, alongside its analog GS-5829, exhibits enhanced binding affinity and pharmacokinetic properties. In uterine serous carcinoma (USC)—an aggressive endometrial cancer variant—GS-626510 significantly reduced tumor growth in xenograft models by suppressing c-Myc phosphorylation and inducing caspase-mediated apoptosis. Notably, it outperformed JQ1 in vivo, reducing tumor volume by >50% at equivalent doses [1] [3]. Similar efficacy was observed in cervical cancer models, where GS-626510 disrupted the HUWE1/c-MYC axis, a pathway linked to chemotherapy resistance [5]. These findings underscore BET inhibitors as pivotal tools for targeting transcriptionally addicted cancers.
Table 2: Preclinical Efficacy of BET Inhibitors in Select Cancer Models
Compound | Cancer Model | Key Targets | Primary Outcomes | Reference |
---|---|---|---|---|
GS-626510 | Uterine Serous Carcinoma | c-Myc | Dose-dependent ↓c-Myc phosphorylation; ↑apoptosis; >50% tumor growth inhibition | [1] [3] |
GS-626510 | Cervical Carcinoma | HUWE1/c-MYC | Suppressed proliferation and invasion; disrupted HUWE1-mediated c-MYC stabilization | [5] |
JQ1 | Ovarian/Endometrial Cancer | c-Myc | ↓c-Myc expression; ↑cleaved PARP; suppressed colony formation | [8] |
Pan-BETi | Acute Myeloid Leukemia | BRD4, c-Myc | Cell cycle arrest; synergistic effects with kinase inhibitors | [7] |
GS-626510 (developed by Gilead Sciences) is a potent, reversible small-molecule inhibitor targeting the acetyl-lysine binding pockets of BET bromodomains. Structurally, it features a triazolo-azepine scaffold optimized for high affinity to both BD1 and BD2 domains, with modifications enhancing cellular permeability and metabolic stability over early analogs like JQ1 [3] [7]. Functionally, GS-626510 displaces BET proteins from chromatin, disrupting the assembly of transcriptional complexes. In primary USC cell lines, nanomolar concentrations of GS-626510 suppressed c-Myc protein levels and increased sub-G1 cell populations by >40%, confirming potent pro-apoptotic effects [3]. Mechanistically, it inhibits BRD4-dependent recruitment of P-TEFb to the MYC promoter, halting RNA Pol II elongation [7]. Unlike degrader-based approaches (e.g., BET-PROTACs), GS-626510 acts as a competitive antagonist, offering reversible suppression suitable for combination regimens. Its tool-compound status has facilitated extensive mechanistic studies, though clinical development prioritizes the analog GS-5829 [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7